molecular formula C13H16N2O3S B6419456 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole CAS No. 898641-23-1

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole

Cat. No.: B6419456
CAS No.: 898641-23-1
M. Wt: 280.34 g/mol
InChI Key: SALCUHNGQOHHNZ-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a sulfonyl group attached to a methoxy-dimethylphenyl moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the imidazole ring in the presence of a base such as triethylamine.

    Attachment of the Methoxy-Dimethylphenyl Moiety: This step involves the reaction of the sulfonylated imidazole with a methoxy-dimethylphenyl derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or methoxy groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The methoxy-dimethylphenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylimidazole
  • 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness: 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a sulfonyl group and a methoxy-dimethylphenyl moiety makes it particularly effective in certain applications, such as enzyme inhibition and receptor modulation.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-5-12(18-4)13(6-10(9)2)19(16,17)15-7-11(3)14-8-15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALCUHNGQOHHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=C(N=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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